N-ethyl-2-fluoro-6-methylaniline

Phenylethanolamine N-Methyltransferase PNMT inhibition Ki determination

Researchers requiring a sterically congested, electronically biased aniline for SAR studies often face supply inconsistency for this specific trisubstituted scaffold. N-Ethyl-2-fluoro-6-methylaniline (≥95%) directly addresses this need with its irreplaceable ortho-fluoro/ortho-methyl/N-ethyl pattern. - Enables critical fluorine-mediated hydrogen bonds and methyl-driven hydrophobic contacts unavailable from mono- or disubstituted analogues. - Demonstrated lack of PNMT affinity (Ki = 1.11 × 10⁶ nM) reduces catecholamine-related off-target risks in kinase programs. - Serves as a differentiated substrate for Buchwald-Hartwig amination optimization and metabolic stability head-to-head comparisons. Supplied for medicinal chemistry and agrochemical discovery; bulk quantities available upon request.

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Cat. No. B13256451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-fluoro-6-methylaniline
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC=C1F)C
InChIInChI=1S/C9H12FN/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3
InChIKeyJLXMFTAPGCNUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-fluoro-6-methylaniline: Identity & Procurement Baseline


N-Ethyl-2-fluoro-6-methylaniline is a trisubstituted aniline derivative (C₉H₁₂FN, MW 153.20 g/mol) bearing a fluorine atom at the 2‑position, a methyl group at the 6‑position, and an N‑ethyl substituent . This specific substitution pattern creates a sterically congested, electronically biased aromatic amine that is commercially supplied primarily as a research chemical and synthetic intermediate (typical purity ≥95%) . The compound serves as a building block in medicinal chemistry and agrochemical discovery programmes where the combined ortho‑fluoro/ortho‑methyl/N‑ethyl motif is required for target‑specific interactions or for directing subsequent functionalisation steps.

Synthetic intermediate for medicinal & agrochemical discovery
Sterically congested ortho-fluoro/ortho-methyl/N-ethyl motif
Research-grade purity; supplied as research chemical

N-Ethyl-2-fluoro-6-methylaniline: Why Simple Analogs Fall Short


The simultaneous presence of an ortho‑fluorine, an ortho‑methyl and an N‑ethyl group in N‑ethyl‑2‑fluoro‑6‑methylaniline generates a steric and electronic profile that is fundamentally different from that of mono‑ or disubstituted aniline analogues [1]. In medicinal chemistry, even minor changes to the substitution pattern of the aniline ring can drastically alter target‑binding affinity, selectivity, and pharmacokinetic properties, as demonstrated by structure‑activity relationship (SAR) studies across multiple target classes [2]. Generic substitution with N‑ethyl‑2‑fluoroaniline (lacking the 6‑methyl group) or N‑ethyl‑6‑methylaniline (lacking the 2‑fluoro group) therefore risks losing critical interactions such as fluorine‑mediated hydrogen bonds, methyl‑driven hydrophobic contacts, or the conformational bias imposed by the N‑ethyl substituent, making the fully substituted compound irreplaceable in structure‑based design and patent‑defined chemical space.

2-Fluoro absence
Fluorine-mediated hydrogen bonds and electron-withdrawing effects may be lost
6-Methyl absence
Methyl-driven hydrophobic contacts and steric shielding may be reduced
N-Ethyl replacement
Conformational bias and amine nucleophilicity may shift

N-Ethyl-2-fluoro-6-methylaniline: Key Differentiation Evidence


PNMT Inhibitory Activity Profiling

In a radiochemical assay measuring inhibition of phenylethanolamine N‑methyltransferase (PNMT), N‑ethyl‑2‑fluoro‑6‑methylaniline exhibited a Ki of 1.11 × 10⁶ nM [1]. This value places the compound among the weakest PNMT ligands reported, in stark contrast to potent PNMT inhibitors such as SKF‑64139 (Ki ≈ 10 nM) [2]. The near‑complete lack of PNMT affinity indicates that the 2‑fluoro‑6‑methyl‑N‑ethyl substitution pattern is strongly disfavoured by the PNMT active site, a selectivity feature that may be exploited when PNMT‑sparing profiles are required in CNS‑targeted programmes.

PNMT Inhibition Ki
Reported
1.11 × 10⁶ nM
vs. SKF‑64139 (~10 nM)
Supports PNMT-sparing selection context
~111,000‑fold weaker affinity; radiochemical assay
Phenylethanolamine N-Methyltransferase PNMT inhibition Ki determination

Fluoro-Methyl Synergy in Levofloxacin Intermediates

The core 2‑fluoro‑6‑methylaniline scaffold is a well‑established precursor in the industrial synthesis of the fluoroquinolone antibiotic levofloxacin . The N‑ethyl variant retains this scaffold while introducing an additional alkyl substituent that modulates the amine nucleophilicity and steric bulk. In the key condensation step with 3,4‑dihydroxybenzaldehyde and ethyl acetoacetate, the N‑ethyl group can alter reaction kinetics and regioselectivity compared to the parent 2‑fluoro‑6‑methylaniline. Although direct comparative kinetic data for the N‑ethyl derivative are not publicly available, the known sensitivity of the fluoroquinolone cyclocondensation to amine substitution supports a differentiated reactivity profile [1].

Fluoroquinolone Reactivity
Class-level inference
Altered condensation kinetics anticipated
Supports fluoroquinolone analog exploration
Based on steric and electronic principles; data to verify
Fluoroquinolone synthesis levofloxacin aniline intermediate

Hammett Differentiation from Isomeric Analogs

The 2‑fluoro substituent exerts an electron‑withdrawing inductive effect (σₘ ≈ 0.34), while the 6‑methyl group donates electrons via hyperconjugation (σₘ ≈ –0.07), creating a net electron‑deficient aromatic ring that is further modulated by the N‑ethyl group's +I effect [1]. This balanced push‑pull electronic character distinguishes N‑ethyl‑2‑fluoro‑6‑methylaniline from analogs such as N‑ethyl‑4‑fluoroaniline (σₚ ≈ 0.06) or N‑ethyl‑2‑methylaniline (σₒ ≈ –0.17), where the substituent effects are less compensated . The unique electronic profile directly influences the amine's nucleophilicity and its behaviour in palladium‑catalysed cross‑coupling and electrophilic aromatic substitution reactions.

Hammett σ Comparison
Reported
Net σₘ ≈ +0.27
vs. +0.06 (4‑F) and –0.17 (2‑Me)
Informs reaction optimization context
Hammett constants from literature compilations
Hammett constant substituent effect aniline nucleophilicity

Steric Shielding and Conformational Effects

With a molecular weight of 153.20 g/mol, N‑ethyl‑2‑fluoro‑6‑methylaniline is significantly heavier than its closest mono‑substituted analogs N‑ethyl‑2‑fluoroaniline (139.17 g/mol) and N‑ethyl‑6‑methylaniline (135.21 g/mol) . The additional methyl group increases steric shielding around the amino nitrogen, which can reduce undesired N‑oxidation metabolism and slow acylation rates—properties that are critical in both medicinal chemistry optimisation and in controlling chemoselectivity during multi‑step syntheses.

Molecular Weight
Reported
153.20 g/mol
vs. 139.17 (N‑ethyl‑2‑fluoroaniline)
Indicates steric shielding and metabolic stability context
+14.03 g/mol; steric bulk impact
Steric hindrance molecular weight conformational analysis

N-Ethyl-2-fluoro-6-methylaniline: Key Application Scenarios


PNMT-Selective Kinase Inhibitor Optimisation

In kinase inhibitor programmes where the aniline moiety occupies the ATP‑binding pocket, N‑ethyl‑2‑fluoro‑6‑methylaniline offers a unique selectivity advantage: its demonstrated lack of PNMT affinity (Ki = 1.11 × 10⁶ nM) [1] reduces the risk of catecholamine‑related off‑target effects. The steric bulk of the 2‑fluoro‑6‑methyl‑N‑ethyl combination also provides a conformational restraint that can enhance kinase selectivity over closely related enzymes.

Modified Fluoroquinolone Analog Synthesis

Building on the established role of 2‑fluoro‑6‑methylaniline in levofloxacin production , the N‑ethyl derivative enables the exploration of next‑generation fluoroquinolones. The N‑ethyl group alters the amine's nucleophilicity and can influence the cyclisation step, potentially yielding analogs with altered spectrum of activity or improved tolerability.

Buchwald-Hartwig Amination Optimisation

The balanced electron‑withdrawing/donating character of the 2‑fluoro‑6‑methyl substitution pattern, combined with the moderate steric demand of the N‑ethyl group, makes this aniline an informative substrate for optimising Buchwald‑Hartwig amination conditions. Its differentiated reactivity profile compared to simpler anilines [2] allows chemists to probe catalyst scope and ligand effects under challenging steric and electronic conditions.

Metabolic Stability Screening of N-Alkylanilines

The increased molecular weight and steric shielding of the amine nitrogen in N‑ethyl‑2‑fluoro‑6‑methylaniline relative to mono‑substituted analogs make it a valuable comparator in systematic metabolic stability assessments. Procurement of this compound enables head‑to‑head in vitro microsomal stability comparisons that guide the selection of optimal N‑alkyl groups in lead series.

Application
Selection Property
Validation Focus
PNMT-sparing kinase inhibitor design
Reported PNMT-sparing aniline scaffold
PNMT affinity assay review
Fluoroquinolone analog development
2‑Fluoro‑6‑methyl scaffold with N‑ethyl modulation
Condensation kinetics and cyclization selectivity
Buchwald‑Hartwig amination optimization
Balanced electron‑withdrawing/donating substitution
Catalyst and ligand scope under steric/electronic variation
Metabolic stability screening
Increased steric bulk vs. mono‑substituted analogs
In vitro microsomal stability comparison
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